![molecular formula C10H12ClNO2 B1586098 2-chloro-N-(4-methoxybenzyl)acetamide CAS No. 81494-05-5](/img/structure/B1586098.png)
2-chloro-N-(4-methoxybenzyl)acetamide
Overview
Description
“2-chloro-N-(4-methoxybenzyl)acetamide” is a chemical compound with the CAS Number: 81494-05-5 . It has a molecular weight of 213.66 . The IUPAC name for this compound is 2-chloro-N-(4-methoxybenzyl)acetamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(4-methoxybenzyl)acetamide” is 1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-(4-methoxybenzyl)acetamide” is 213.66 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search resultsScientific Research Applications
Pharmacology
In pharmacology, 2-chloro-N-(4-methoxybenzyl)acetamide is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its benzylacetamide moiety can be a key building block in the development of new therapeutic agents, particularly those targeting neurological disorders where modulation of synaptic transmission is required .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, especially in the formation of benzylated amines. It’s utilized in reactions such as nucleophilic substitution or as a protecting group for amines during complex synthesis routes. The chloro and methoxy groups present in the compound offer diverse reactivity, allowing for selective transformations in multi-step synthesis processes .
Material Science
In material science, 2-chloro-N-(4-methoxybenzyl)acetamide could be investigated for its role in the synthesis of novel materials. Its molecular structure may contribute to the development of polymers with specific properties, such as increased thermal stability or unique optical characteristics .
Analytical Chemistry
Analytical chemists might employ 2-chloro-N-(4-methoxybenzyl)acetamide as a standard or reagent in chromatographic methods. Its distinct spectral properties can aid in the calibration of instruments or serve as a reference compound in the qualitative and quantitative analysis of complex mixtures .
Biochemistry Research
In biochemistry research, this compound’s reactivity is of interest for studying enzyme-catalyzed reactions where it could act as a substrate or inhibitor. It may also be used in the study of protein-ligand interactions, providing insights into the binding mechanisms and structural conformation changes .
Environmental Science
Environmental scientists might explore the use of 2-chloro-N-(4-methoxybenzyl)acetamide in the degradation of pollutants. Its chemical structure could be part of a catalytic system that helps break down harmful organic compounds in the environment, contributing to cleaner and safer ecosystems .
properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYSFUCPCITQLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368532 | |
Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxybenzyl)acetamide | |
CAS RN |
81494-05-5 | |
Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features and hydrogen bonding patterns observed in N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide?
A1: N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide molecules arrange themselves into distinctive structural patterns due to specific hydrogen bonding interactions []. The molecules are linked together to form a chain of edge-fused centrosymmetric rings. This arrangement is facilitated by two primary hydrogen bonding interactions:
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